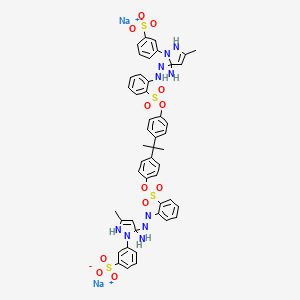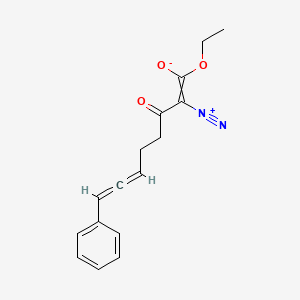
2-Diazonio-1-ethoxy-1-oxo-8-phenylocta-2,6,7-trien-3-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diazonio-1-ethoxy-1-oxo-8-phenylocta-2,6,7-trien-3-olate is a diazonium compound characterized by its unique structure, which includes an ethoxy group, a phenyl group, and a trienolate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-ethoxy-1-oxo-8-phenylocta-2,6,7-trien-3-olate typically involves the diazotization of an appropriate amine precursor. The reaction is carried out under acidic conditions, often using sodium nitrite and hydrochloric acid. The ethoxy group is introduced through an esterification reaction, while the phenyl group is incorporated via a Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts, such as rhodium complexes, can enhance the efficiency of the synthesis. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Diazonio-1-ethoxy-1-oxo-8-phenylocta-2,6,7-trien-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can replace the diazonium group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, cyanides, and thiols are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include substituted phenyl derivatives, amines, and various oxidized compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Diazonio-1-ethoxy-1-oxo-8-phenylocta-2,6,7-trien-3-olate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Diazonio-1-ethoxy-1-oxo-8-phenylocta-2,6,7-trien-3-olate involves the formation of reactive intermediates, such as carbene or nitrene species, upon decomposition. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The pathways involved include nucleophilic attack, electrophilic addition, and radical formation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Diazonio-1,5-diethoxy-1,5-dioxopent-2-en-3-olate
- PENTANOIC ACID, 2-DIAZO-3-OXO-, ETHYL ESTER
- 6,7-Octadienoic acid, 2-diazo-3-oxo-8-phenyl-, ethyl ester
Uniqueness
2-Diazonio-1-ethoxy-1-oxo-8-phenylocta-2,6,7-trien-3-olate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry and industrial processes.
Propiedades
Número CAS |
920977-81-7 |
|---|---|
Fórmula molecular |
C16H16N2O3 |
Peso molecular |
284.31 g/mol |
InChI |
InChI=1S/C16H16N2O3/c1-2-21-16(20)15(18-17)14(19)12-8-4-7-11-13-9-5-3-6-10-13/h3-6,9-11H,2,8,12H2,1H3 |
Clave InChI |
JWJVDHSPURPUSV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=C(C(=O)CCC=C=CC1=CC=CC=C1)[N+]#N)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Thiazolecarboxylic acid, 5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-, ethyl ester](/img/structure/B14171781.png)
![2-[4-[2-(3,4-Dimethoxyphenyl)ethylamino]-5,6-dimethylpyrrolo[2,3-d]pyrimidin-7-yl]ethanol](/img/structure/B14171787.png)
![14H-Dibenzo[a,h]phenothiazine, 14-methyl-](/img/structure/B14171792.png)
![(2S)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine](/img/structure/B14171794.png)

![2-Butyl-5-[(4-chlorophenyl)ethynyl]tellurophene](/img/structure/B14171814.png)
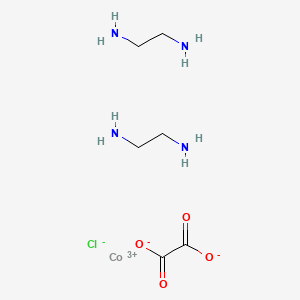

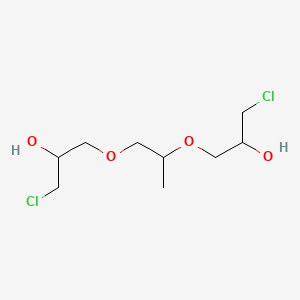

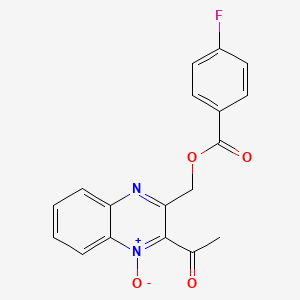
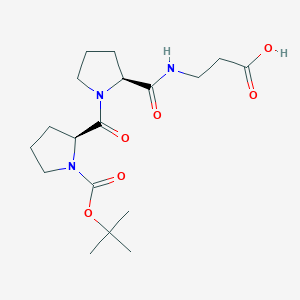
![7-[(2-amino-2-phenylacetyl)amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14171860.png)
